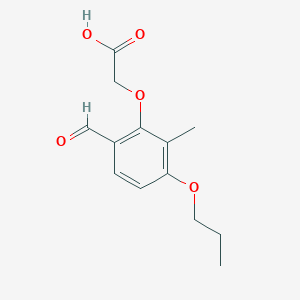![molecular formula C18H21NOS B12521165 Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- CAS No. 677343-21-4](/img/structure/B12521165.png)
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-: is a chemical compound with the molecular formula C18H21NOS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a methoxyphenylthio group attached to a phenylmethyl substituent on the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylthiomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy group or the aromatic ring, potentially leading to demethylation or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or hydrogenated derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfur-containing functional groups.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including dyes, polymers, and advanced materials.
作用机制
The mechanism of action of Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
相似化合物的比较
Pyrrolidine: The parent compound, lacking the methoxyphenylthio and phenylmethyl substituents.
1-(4-Methoxyphenyl)pyrrolidine: A simpler derivative with only a methoxyphenyl group attached to the pyrrolidine ring.
4-(4-Methoxyphenyl)thiophenol: A related compound with a similar methoxyphenylthio group but lacking the pyrrolidine ring.
Uniqueness: Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is unique due to the combination of the pyrrolidine ring with the methoxyphenylthio and phenylmethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
677343-21-4 |
|---|---|
分子式 |
C18H21NOS |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C18H21NOS/c1-20-16-6-10-18(11-7-16)21-17-8-4-15(5-9-17)14-19-12-2-3-13-19/h4-11H,2-3,12-14H2,1H3 |
InChI 键 |
AZPDJWMBHFXOQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


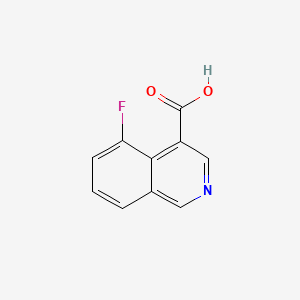
![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
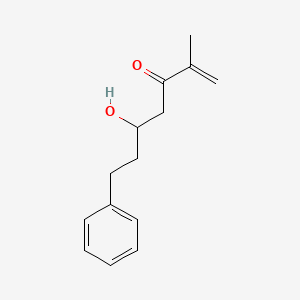
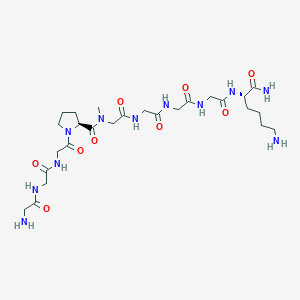
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
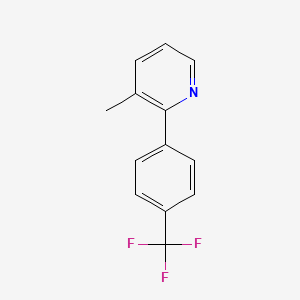



![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
